1-{[Benzyl(methyl)amino]methyl}-3,3-dimethylpyrrolidine-2,5-dione
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Overview
Description
1-{[Benzyl(methyl)amino]methyl}-3,3-dimethylpyrrolidine-2,5-dione is a synthetic organic compound characterized by its unique structure, which includes a pyrrolidine ring substituted with benzyl and methyl groups. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[Benzyl(methyl)amino]methyl}-3,3-dimethylpyrrolidine-2,5-dione typically involves the reaction of benzylamine with methylamine in the presence of formaldehyde and a suitable catalyst. The reaction conditions often include refluxing in an organic solvent such as methanol or ethanol at elevated temperatures (70-80°C) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced catalytic systems and controlled reaction environments ensures consistent production quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-{[Benzyl(methyl)amino]methyl}-3,3-dimethylpyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
1-{[Benzyl(methyl)amino]methyl}-3,3-dimethylpyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{[Benzyl(methyl)amino]methyl}-3,3-dimethylpyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets through binding interactions, leading to alterations in cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-N-methylamine
- 3,3-Dimethylpyrrolidine-2,5-dione
- Benzylamine derivatives
Uniqueness
1-{[Benzyl(methyl)amino]methyl}-3,3-dimethylpyrrolidine-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H20N2O2 |
---|---|
Molecular Weight |
260.33 g/mol |
IUPAC Name |
1-[[benzyl(methyl)amino]methyl]-3,3-dimethylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C15H20N2O2/c1-15(2)9-13(18)17(14(15)19)11-16(3)10-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3 |
InChI Key |
WOABIVMPGKGAAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)N(C1=O)CN(C)CC2=CC=CC=C2)C |
Origin of Product |
United States |
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